Pitavastatin calcium hydrate

Clinical Trial Dyslipidemia Glycemic Control

Pitavastatin calcium hydrate, specifically the pentahydrate form (CAS 1852536-33-4), is a synthetic, lipophilic statin that acts as a competitive inhibitor of HMG-CoA reductase. The compound exists as a crystalline solid with a defined stoichiometry of 2:1:5 (pitavastatin:calcium:water), exhibiting a molecular formula of C50H56CaF2N2O13 and a molecular weight of 971.1 g/mol.

Molecular Formula C50H56CaF2N2O13
Molecular Weight 971.1 g/mol
CAS No. 1852536-33-4
Cat. No. B12774011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitavastatin calcium hydrate
CAS1852536-33-4
Molecular FormulaC50H56CaF2N2O13
Molecular Weight971.1 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2]
InChIInChI=1S/2C25H24FNO4.Ca.5H2O/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;;;;;;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);;5*1H2/q;;+2;;;;;/p-2/b2*12-11+;;;;;;/t2*18-,19-;;;;;;/m11....../s1
InChIKeyNDBJDUMINXAFLN-VKBJLXQDSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pitavastatin Calcium Hydrate (CAS 1852536-33-4): Procurement-Grade Identification for Analytical and Pharmaceutical Research


Pitavastatin calcium hydrate, specifically the pentahydrate form (CAS 1852536-33-4), is a synthetic, lipophilic statin that acts as a competitive inhibitor of HMG-CoA reductase [1]. The compound exists as a crystalline solid with a defined stoichiometry of 2:1:5 (pitavastatin:calcium:water), exhibiting a molecular formula of C50H56CaF2N2O13 and a molecular weight of 971.1 g/mol [2]. It is utilized in research and development for lipid-lowering studies, analytical method validation, and as a reference standard for quality control applications [3].

Why Pitavastatin Calcium Hydrate Cannot Be Substituted with Other Statin Salts or Anhydrous Forms in Regulated Workflows


Generic substitution of pitavastatin calcium hydrate with other statins or alternative salt forms is precluded by three critical factors. First, the compound's unique pharmacokinetic profile—including >60% oral bioavailability, lack of food effect, and minimal CYP-mediated metabolism [1]—cannot be replicated by atorvastatin, rosuvastatin, or simvastatin. Second, the pentahydrate stoichiometry (2:1:5) directly influences solid-state stability, dissolution behavior, and analytical reference material traceability [2]. Third, regulatory pharmacopoeial monographs (e.g., Japanese Pharmacopoeia) mandate specific identification and purity criteria for the hydrate form, rendering anhydrous or hemicalcium salts unsuitable for method validation and quality control applications [3].

Quantitative Evidence Differentiating Pitavastatin Calcium Hydrate from Comparator Statins


Head-to-Head Clinical Safety: Absence of HbA1c Elevation vs. Atorvastatin and Rosuvastatin

In the randomized, multicenter PATROL trial, pitavastatin (2 mg/day) was compared head-to-head with atorvastatin (10 mg/day) and rosuvastatin (2.5 mg/day) in 302 patients with hypercholesterolemia. While LDL-C reduction was equivalent across groups (40-45%), HbA1c increased in the atorvastatin and rosuvastatin groups, whereas no significant HbA1c elevation was observed in the pitavastatin group [1].

Clinical Trial Dyslipidemia Glycemic Control

Superior Oral Bioavailability and Absence of Food Effect vs. Atorvastatin, Rosuvastatin, and Simvastatin

Pitavastatin exhibits oral bioavailability of >60%, the highest among clinically used statins. In contrast, atorvastatin bioavailability is 12%, rosuvastatin 20%, and simvastatin <5%. Additionally, pitavastatin's absorption is unaffected by food intake, whereas atorvastatin bioavailability decreases by 13% and fluvastatin by 15-25% when taken with food [1] [2].

Pharmacokinetics Bioavailability Drug Formulation

Reduced Risk of New-Onset Diabetes Mellitus vs. Atorvastatin and Rosuvastatin: Meta-Analysis of Real-World Data

A systematic review and meta-analysis of real-world cohort studies demonstrated that pitavastatin use was associated with a significantly lower risk of new-onset diabetes mellitus (NODM) compared to atorvastatin or rosuvastatin. The pooled hazard ratio (HR) for NODM with pitavastatin versus atorvastatin/rosuvastatin was 0.72 (95% CI: 0.59–0.87) [1]. A distributed network analysis of 10 databases confirmed this finding [2].

Pharmacoepidemiology Diabetes Risk Statin Safety

Minimal CYP-Mediated Drug-Drug Interaction Liability vs. CYP3A4-Metabolized Statins

Pitavastatin undergoes minimal metabolism by cytochrome P450 enzymes, primarily via CYP2C9, with the majority of the absorbed dose excreted unchanged in bile. In contrast, atorvastatin, simvastatin, and lovastatin are extensively metabolized by CYP3A4, rendering them susceptible to clinically significant interactions with CYP3A4 inhibitors (e.g., itraconazole, ritonavir) that can increase plasma statin concentrations and myotoxicity risk [1] [2]. Pitavastatin plasma concentrations are not significantly increased by pure CYP3A4 inhibitors [2].

Drug Metabolism CYP450 Drug-Drug Interactions

Defined Pentahydrate Stoichiometry for Analytical Reference Standard Traceability

Pitavastatin calcium hydrate (CAS 1852536-33-4) is the pentahydrate form with a defined stoichiometry of 2 moles pitavastatin to 1 mole calcium to 5 moles water, corresponding to the molecular formula C50H56CaF2N2O13 and molecular weight 971.1 g/mol [1]. This contrasts with anhydrous pitavastatin calcium (CAS 147526-32-7, MW 881) and the hemicalcium salt. The Japanese Pharmacopoeia specifies this hydrate form for official monographs, and validated HPLC methods using columns such as Inertsil ODS-4 have been established for its quantification [2].

Analytical Chemistry Reference Standard Polymorph Characterization

High-Value Application Scenarios for Pitavastatin Calcium Hydrate Based on Quantitative Differentiation


Clinical Trial Material for Long-Term Cardiovascular Outcomes Studies Requiring Minimal Glycemic Interference

Given the PATROL trial evidence showing neutral HbA1c effects versus atorvastatin and rosuvastatin, and the meta-analysis demonstrating a 28% relative risk reduction for new-onset diabetes (HR 0.72), pitavastatin calcium hydrate is the preferred statin test article for studies where confounding by hyperglycemia must be minimized. This is particularly relevant for trials in prediabetic populations or studies with extended follow-up durations [1] [2].

Analytical Reference Standard for Pharmacopoeial Compliance and Method Validation

The defined pentahydrate stoichiometry (2:1:5) and availability of Japanese Pharmacopoeia monograph methods (e.g., HPLC on Inertsil ODS-4) make this hydrate form the required reference material for analytical method development, system suitability testing, and quality control release of pitavastatin drug products. Use of the anhydrous form (CAS 147526-32-7) would not meet regulatory specifications [3] [4].

Pharmacokinetic and Drug-Drug Interaction Studies in Polypharmacy Models

Pitavastatin's minimal CYP metabolism and lack of interaction with CYP3A4 inhibitors provide a clean pharmacokinetic background for investigating transporter-mediated interactions (e.g., OATP1B1) or for use as a probe substrate in drug-drug interaction studies. Researchers can administer pitavastatin calcium hydrate alongside CYP3A4 inhibitors without the confounding increases in statin exposure seen with atorvastatin or simvastatin [5] [6].

Bioavailability and Food-Effect Studies Requiring Consistent Exposure

With oral bioavailability >60% and no food effect on absorption, pitavastatin calcium hydrate serves as an ideal model compound for formulation development and bioequivalence studies where consistent exposure is paramount. This contrasts with atorvastatin (12% bioavailability, 13% food effect) and simvastatin (<5% bioavailability), where prandial state significantly alters pharmacokinetics [7] [8].

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